Chloromethyl pentan-3-yl carbonate

Description

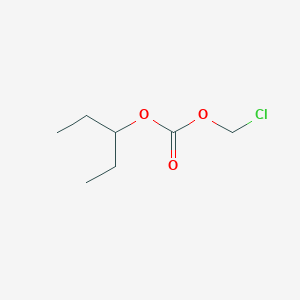

Chloromethyl pentan-3-yl carbonate is a chlorinated carbonate ester characterized by a pentan-3-yl (3-pentyl) group and a reactive chloromethyl (-CH₂Cl) moiety. The chloromethyl group’s electrophilic nature enables nucleophilic substitution reactions, making it valuable for functionalizing molecules .

A critical discrepancy arises in , which lists a compound named "pentan-3-yl carbonochloridate" (CAS: 88476-64-6) with the molecular formula C₇H₁₂BrClO₂ (Molar Mass: 243.53 g/mol). This formula includes bromine (Br), which is inconsistent with the name "this compound." This suggests either a mislabeling in the evidence or a distinct brominated analog. For this article, we assume the target compound has the formula C₇H₁₁ClO₃ (theoretical molar mass: 166.61 g/mol), excluding bromine.

Properties

Molecular Formula |

C7H13ClO3 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

chloromethyl pentan-3-yl carbonate |

InChI |

InChI=1S/C7H13ClO3/c1-3-6(4-2)11-7(9)10-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

VPAOKVSRBVGJNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=O)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloromethyl pentan-3-yl carbonate belongs to a class of chlorinated alkyl carbonates. Below, it is compared to structurally related compounds, focusing on molecular properties, synthetic methods, and applications.

Table 1: Structural and Functional Comparison

*Assumed formula based on structural analysis; CAS 88476-64-6 () likely refers to a brominated variant.

Key Differences:

Alkyl Chain Length and Branching: The pentan-3-yl group (C5, branched) in the target compound contrasts with the linear dodecyl (C12) and unsaturated oleyl (C18) chains in analogs. highlights that non-α,α-dimethyl-substituted esters (e.g., 1a) exhibit instability in 1-butanol, suggesting that this compound’s branched structure may confer similar solvent-dependent stability .

Synthetic Conditions: Chloromethyl dodecyl and oleyl carbonates are synthesized via methods described by Heyes et al. (2002) and Pierrat et al. (2013a), likely involving chloroalkylation of corresponding alcohols . For dissymmetric esters like 1a, solvent choice (1,4-dioxane vs. 1-butanol) significantly impacts yield. For example, 1,4-dioxane improves yields by 15–20% compared to 1-butanol due to enhanced stability of intermediates . This suggests that this compound may also require optimized solvent systems (e.g., aprotic solvents) for efficient synthesis.

Reactivity and Stability :

- The chloromethyl group’s reactivity makes these compounds prone to hydrolysis, especially in aqueous or protic environments. Longer alkyl chains (e.g., dodecyl) provide steric protection, slowing hydrolysis and enhancing shelf life compared to shorter-chain analogs like the pentan-3-yl variant .

- Branched chains (e.g., pentan-3-yl) may reduce crystallinity, improving miscibility in organic phases but increasing volatility.

Applications :

- Chloromethyl dodecyl/oleyl carbonates : Used in liposomal formulations (e.g., miltefosine analogs) for targeted drug delivery due to their lipid-mimicking properties .

- This compound : Likely employed in small-molecule alkylation or as a crosslinker in polymers, leveraging its compact structure for controlled reactivity.

Research Findings and Limitations

- Synthetic Challenges : emphasizes that solvent and base selection critically influence yields in carbonate ester synthesis. For this compound, 1,4-dioxane and organic bases (e.g., 1-butylimidazole) may optimize synthesis, though experimental validation is needed .

- Data Gaps : The provided evidence lacks direct experimental data (e.g., NMR, HPLC) for this compound. Further studies should characterize its stability, solubility, and thermal properties.

- Safety Considerations: Chlorinated compounds often require stringent handling due to toxicity. For example, methyl 3-aminocyclopentanecarboxylate () mandates protective measures against inhalation and skin contact, suggesting similar protocols for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.